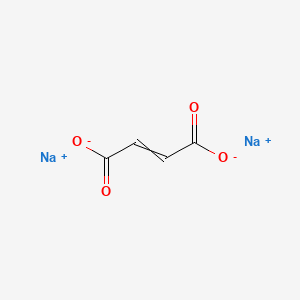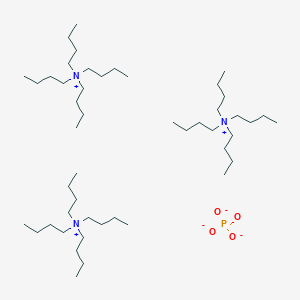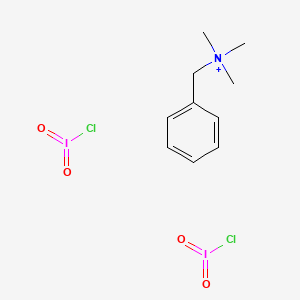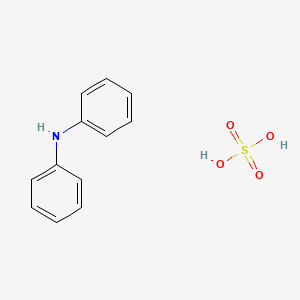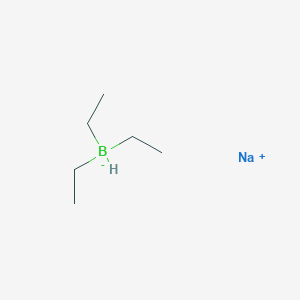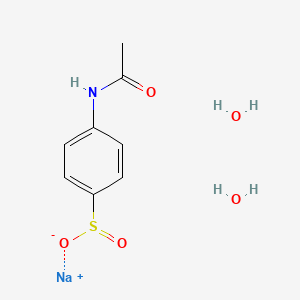
SodiuM 4-AcetaMidobenzenesulfinate Dihydrate
Overview
Description
SodiuM 4-AcetaMidobenzenesulfinate Dihydrate is a useful research compound. Its molecular formula is C8H12NNaO5S and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality SodiuM 4-AcetaMidobenzenesulfinate Dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SodiuM 4-AcetaMidobenzenesulfinate Dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties : Sodium 4-hydroxybenzenesulfonate dihydrate has been utilized in the synthesis of luminescent lanthanide coordination polymers, which are significant in the field of materials science for their unique optical properties (Yang et al., 2008).
Optical and Electrical Properties : The compound has also been studied for its optical transmittance, cut-off wavelength, band gap energy, and photoluminescence properties, contributing valuable insights into its potential applications in optoelectronics (Zahid et al., 2019).
Solubility Characteristics : Research on the solubility of sodium nitrobenzenesulfonates in various solvents provides critical data for chemical process design and pharmaceutical applications (Zhou et al., 2016).
Antibacterial Agents : Sodium 4-Acetamidobenzenesulfinate Dihydrate derivatives have been synthesized and evaluated for their antibacterial potential, suggesting its importance in developing new therapeutic agents (Abbasi et al., 2016).
Polymer Synthesis : Its role in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers via reversible addition−fragmentation chain transfer polymerization highlights its significance in polymer chemistry (Mitsukami et al., 2001).
Non-steroidal Anti-inflammatory Drug (NSAID) Research : Sodium 4-hydroxybenzenesulfonate dihydrate has been studied in the context of NSAIDs, contributing to pharmaceutical research (Konovalova et al., 2021).
Radical Polymerization : The compound has been utilized in the radical polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as a radical initiator, a process significant in the development of novel polymers (Voylov et al., 2016).
properties
IUPAC Name |
sodium;4-acetamidobenzenesulfinate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na.2H2O/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;;;/h2-5H,1H3,(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRSHPGOHITHSF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




